molecular formula C8H14O2 B6271960 (2E)-3,4,4-trimethylpent-2-enoic acid CAS No. 21797-56-8

(2E)-3,4,4-trimethylpent-2-enoic acid

Cat. No.: B6271960
CAS No.: 21797-56-8
M. Wt: 142.2
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Description

(2E)-3,4,4-Trimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone substituted with three methyl groups at positions 3, 4, and 4. Key properties include:

  • Molecular Formula: C₈H₁₄O₂
  • Molecular Weight: 142.19556 g/mol
  • IUPAC Name: this compound
  • CAS Number: 99799-04-9 (primary identifier) .
  • Structure: Features a conjugated double bond (E-configuration) and a carboxylic acid group. The methyl substituents introduce steric hindrance and hydrophobicity .

The compound is commercially available with purities up to 98% and is used in organic synthesis and pharmaceutical research .

Properties

CAS No.

21797-56-8

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3,4,4-trimethylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by oxidation of the resulting alcohol to form the desired carboxylic acid. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques like distillation or crystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3,4,4-trimethylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Bromine (Br2), hydrogen chloride (HCl)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated compounds

Scientific Research Applications

(2E)-3,4,4-trimethylpent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3,4,4-trimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the compound allows for interactions with reactive species, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

2,4,4-Trimethylpent-2-enoic Acid (CAS 99799-03-8)

  • Molecular Formula : C₈H₁₄O₂ (same as target compound).
  • Key Differences : Methyl groups at positions 2, 4, and 4 instead of 3, 4, and 4.
  • Impact: Altered steric and electronic effects may influence reactivity and solubility. No direct data on acidity or boiling points are available .

Substituted Analogs with Fewer Methyl Groups

(2E)-2,4-Dimethylpent-2-enoic Acid (CAS 3876-52-6)

  • Molecular Formula : C₇H₁₂O₂.
  • Molecular Weight : 128.17 g/mol.
  • Key Differences : Two methyl groups (positions 2 and 4) and a shorter carbon chain.
  • Impact : Reduced hydrophobicity compared to the target compound. Lower molecular weight suggests decreased boiling point .

Aromatic Derivatives

(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic Acid

  • Molecular Formula : C₁₂H₁₄O₂.
  • pKa : 4.84 (calculated).
  • Key Differences : Aromatic phenyl ring replaces aliphatic methyl groups.
  • Impact : Enhanced resonance stabilization of the carboxylate anion, leading to higher acidity compared to aliphatic analogs .

Functional Derivatives

(2E)-3,4,4-Trimethylpent-2-enamide (CAS 860546-40-3)

  • Molecular Formula: C₈H₁₅NO.
  • Molecular Weight : 141.21 g/mol.
  • Key Differences : Carboxylic acid replaced by an amide group.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
(2E)-3,4,4-Trimethylpent-2-enoic acid 99799-04-9 C₈H₁₄O₂ 142.20 Three methyl groups (3,4,4) High hydrophobicity
2,4,4-Trimethylpent-2-enoic acid 99799-03-8 C₈H₁₄O₂ 142.20 Methyl groups at 2,4,4 Positional isomer; steric differences
(2E)-2,4-Dimethylpent-2-enoic acid 3876-52-6 C₇H₁₂O₂ 128.17 Two methyl groups (2,4) Lower boiling point (estimated)
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid N/A C₁₂H₁₄O₂ 206.24 Aromatic substituents pKa = 4.84; higher acidity
(2E)-3,4,4-Trimethylpent-2-enamide 860546-40-3 C₈H₁₅NO 141.21 Amide derivative Enhanced solubility

Notes and Discrepancies

  • CAS Variants : Some sources list CAS 21797-56-8 for the target compound , but 99799-04-9 is widely validated. This discrepancy may stem from database errors.
  • Data Gaps : Experimental data on boiling points, melting points, and precise acidity (pKa) for the target compound are unavailable in the provided evidence.

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